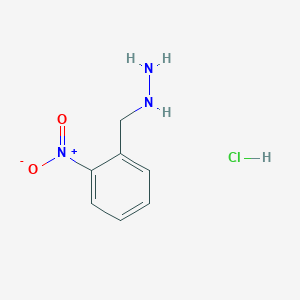
(2-nitrobenzyl)hydrazine hydrochloride
概要
説明
(2-nitrobenzyl)hydrazine hydrochloride is a chemical compound with the molecular formula C7H10ClN3O2. It is a derivative of hydrazine, where the hydrazine moiety is substituted with a (2-nitrophenyl)methyl group. This compound is typically used in research and industrial applications due to its unique chemical properties.
作用機序
Target of Action
2-nitrobenzyl compounds have found numerous applications as photoremovable protecting groups .
Mode of Action
The mode of action of (2-nitrobenzyl)hydrazine hydrochloride involves a series of photochemical reactions. These reactions are initiated by an intramolecular 1,5-H shift yielding aci-nitro protomers as primary photoproducts . The primary aci-nitro intermediates react by two competing paths. The balance between the two depends on the reaction medium .
Biochemical Pathways
The biochemical pathways affected by this compound involve the formation of 2-nitroso hydrates by dual proton transfer . In aprotic solvents and in aqueous acid and base, reaction via hydrated nitroso compounds formed by proton transfer prevails . In water, pH 3–8, the classical mechanism of cyclization to benzisoxazolidine intermediates, followed by ring opening to carbonyl hydrates, predominates .
Result of Action
The result of the action of this compound is the formation of 2-nitroso benzaldehyde and 2-nitroso acetophenone, respectively, with quantum yields of about 60% .
Action Environment
The action of this compound is influenced by the reaction medium. The balance between the two reaction paths of the primary aci-nitro intermediates depends strongly on the reaction medium .
生化学分析
Biochemical Properties
Hydrazine, [(2-nitrophenyl)methyl]-, hydrochloride plays a crucial role in biochemical reactions, particularly in the formation of hydrazones. This compound interacts with aldehydes and ketones to form stable hydrazone derivatives, which are often used in the identification and quantification of these carbonyl-containing compounds. The interaction involves the nucleophilic attack of the hydrazine nitrogen on the electrophilic carbonyl carbon, resulting in the formation of a hydrazone linkage . This reaction is catalyzed by acidic conditions, which facilitate the dehydration step, making the process essentially irreversible.
Cellular Effects
Hydrazine, [(2-nitrophenyl)methyl]-, hydrochloride has been observed to affect various types of cells and cellular processes. It can influence cell function by interacting with cellular proteins and enzymes, potentially altering their activity. For instance, this compound can inhibit certain enzymes involved in cellular metabolism, leading to changes in metabolic flux and energy production. Additionally, hydrazine, [(2-nitrophenyl)methyl]-, hydrochloride may impact cell signaling pathways by modifying the activity of signaling proteins, thereby affecting gene expression and cellular responses to external stimuli .
Molecular Mechanism
The molecular mechanism of action of hydrazine, [(2-nitrophenyl)methyl]-, hydrochloride involves its interaction with biomolecules at the molecular level. This compound can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to enzyme inhibition or activation. For example, the formation of hydrazone linkages with carbonyl groups on enzymes can result in the inhibition of enzyme activity, thereby affecting metabolic pathways. Additionally, hydrazine, [(2-nitrophenyl)methyl]-, hydrochloride can induce changes in gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of hydrazine, [(2-nitrophenyl)methyl]-, hydrochloride can change over time. This compound is relatively stable under controlled conditions, but it may degrade over extended periods, especially in the presence of light and moisture. Long-term exposure to hydrazine, [(2-nitrophenyl)methyl]-, hydrochloride can lead to cumulative effects on cellular function, including alterations in metabolic activity and gene expression. In vitro and in vivo studies have shown that prolonged exposure to this compound can result in significant changes in cellular behavior and function .
Dosage Effects in Animal Models
The effects of hydrazine, [(2-nitrophenyl)methyl]-, hydrochloride vary with different dosages in animal models. At low doses, this compound may have minimal impact on cellular function, while higher doses can lead to significant biochemical and physiological changes. Threshold effects have been observed, where a certain dosage level is required to elicit a measurable response. At high doses, hydrazine, [(2-nitrophenyl)methyl]-, hydrochloride can exhibit toxic effects, including cellular damage and disruption of normal metabolic processes .
Metabolic Pathways
Hydrazine, [(2-nitrophenyl)methyl]-, hydrochloride is involved in several metabolic pathways, primarily through its interaction with enzymes and cofactors. This compound can inhibit enzymes involved in oxidative phosphorylation, leading to reduced ATP production and altered energy metabolism. Additionally, hydrazine, [(2-nitrophenyl)methyl]-, hydrochloride can affect the levels of various metabolites by modifying enzyme activity and metabolic flux .
Transport and Distribution
Within cells and tissues, hydrazine, [(2-nitrophenyl)methyl]-, hydrochloride is transported and distributed through interactions with transporters and binding proteins. This compound can bind to specific proteins that facilitate its movement across cellular membranes and its accumulation in certain cellular compartments. The localization and accumulation of hydrazine, [(2-nitrophenyl)methyl]-, hydrochloride can influence its activity and function within the cell .
Subcellular Localization
Hydrazine, [(2-nitrophenyl)methyl]-, hydrochloride exhibits specific subcellular localization, which can affect its activity and function. This compound may be directed to particular cellular compartments or organelles through targeting signals or post-translational modifications. For example, hydrazine, [(2-nitrophenyl)methyl]-, hydrochloride can accumulate in the mitochondria, where it can interact with mitochondrial enzymes and affect cellular respiration .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2-nitrobenzyl)hydrazine hydrochloride typically involves the reaction of 2-nitrobenzyl chloride with hydrazine hydrate. The reaction is carried out in an appropriate solvent, such as ethanol, under reflux conditions. The product is then isolated and purified by recrystallization.
Industrial Production Methods
On an industrial scale, the production of this compound follows similar synthetic routes but with optimized reaction conditions to ensure higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.
化学反応の分析
Types of Reactions
(2-nitrobenzyl)hydrazine hydrochloride undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The hydrazine moiety can participate in nucleophilic substitution reactions with electrophiles.
Oxidation: The compound can be oxidized to form corresponding oxides.
Common Reagents and Conditions
Reduction: Catalysts like palladium on carbon (Pd/C) and hydrogen gas.
Substitution: Electrophiles such as alkyl halides or acyl chlorides.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Major Products Formed
Reduction: 2-Aminobenzyl hydrazine.
Substitution: Various substituted hydrazine derivatives.
Oxidation: Corresponding nitroso or nitro compounds.
科学的研究の応用
(2-nitrobenzyl)hydrazine hydrochloride is utilized in various scientific research fields:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of other chemical compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Employed in the production of polymers, dyes, and other industrial chemicals.
類似化合物との比較
Similar Compounds
- 2-Nitrophenylhydrazine
- 3-Nitrophenylhydrazine hydrochloride
- 2,4-Dinitrophenylhydrazine
Uniqueness
(2-nitrobenzyl)hydrazine hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity compared to other hydrazine derivatives. Its combination of a hydrazine moiety with a (2-nitrophenyl)methyl group makes it a valuable compound in various research and industrial applications.
特性
IUPAC Name |
(2-nitrophenyl)methylhydrazine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9N3O2.ClH/c8-9-5-6-3-1-2-4-7(6)10(11)12;/h1-4,9H,5,8H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTIJXNMXTVBBIJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CNN)[N+](=O)[O-].Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10ClN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
237064-56-1 | |
| Record name | Hydrazine, [(2-nitrophenyl)methyl]-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=237064-56-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


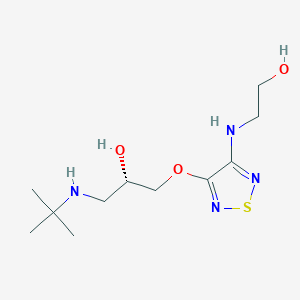
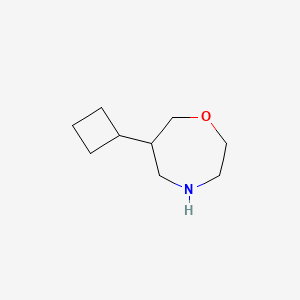

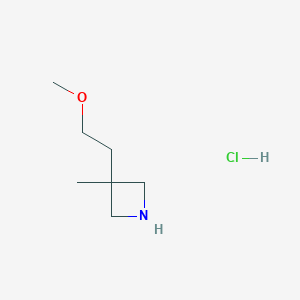

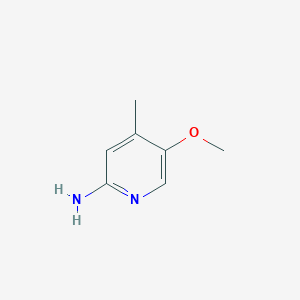

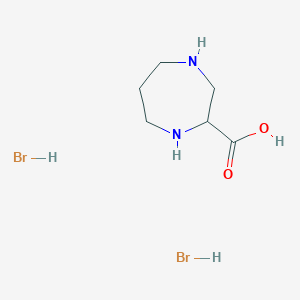
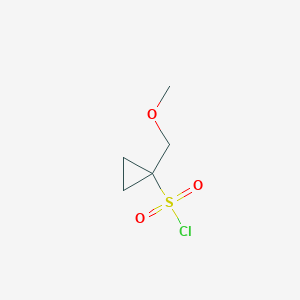
![1-[2-(Propan-2-yl)phenyl]piperazine hydrochloride](/img/structure/B1435685.png)
amine trihydrochloride](/img/structure/B1435686.png)
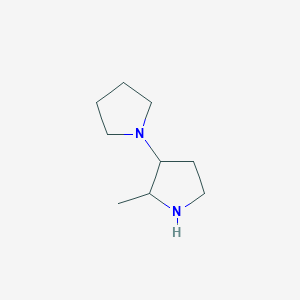
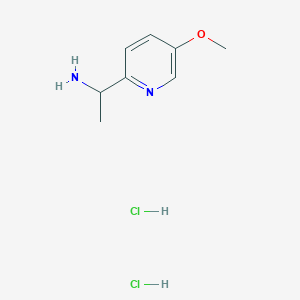
![2-[(1-methyl-1H-pyrazol-3-yl)methyl]propanedioic acid](/img/structure/B1435691.png)
